

CYC116 in vitro assay concentration range

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Cyc-116

CAS No.: 693228-63-6

Cat. No.: S524692

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CYC116 In Vitro Application Notes

Introduction to CYC116 CYC116 is a potent, ATP-competitive small molecule inhibitor primarily targeting **Aurora A and Aurora B kinases**, with additional activity against **VEGFR2, FLT3, and Src-family kinases** [1] [2]. It has been investigated as an anti-cancer drug candidate and has also shown promise in non-oncological applications, such as suppressing mast cell-mediated allergic responses and promoting the maturation of stem cell-derived cardiomyocytes [3] [4]. Its efficacy spans cellular proliferation, apoptosis, cell cycle arrest, and specific phenotypic maturation.

Key Physicochemical Properties

- **Molecular Formula:** $C_{18}H_{20}N_6OS$ [1] [2] [5]
- **Molecular Weight:** 368.46 g/mol [1] [2] [5]
- **CAS Number:** 693228-63-6 [1] [2] [5]
- **Solubility:** Soluble in DMSO (up to ~25 mg/mL or ~67 mM). It is insoluble or only slightly soluble in water or ethanol [2].

Summary of In Vitro Assay Concentrations

The effective concentration of CYC116 varies significantly depending on the assay type, cellular system, and biological endpoint.

Table 1: Concentration Ranges for Functional Cellular Assays

Assay Type / Biological Effect	Cell Line / System	Effective Concentration Range	Key Findings / IC ₅₀
Anti-Proliferative / Cytotoxicity [1] [2] [5]	MV4-11 (Leukemia)	IC ₅₀ = 34 nM	Broad-spectrum antitumor activity; most potent in this AML line.
	Various Solid Tumors (e.g., HCT116, HeLa, A549)	IC ₅₀ = ~0.1 - 1.6 μM	Inhibition of cell proliferation after 72-96 hours (MTT assay).
Kinase Inhibition & Cell Cycle Arrest [2]	HeLa (Cervical Cancer)	1.25 μM for 7 hours	Complete inhibition of Histone H3 phosphorylation.
	A549 (Lung Cancer)	0.5 - 2 μM for 7 hours	Accumulation of tetraploid cells (G1 phase arrest).
Mast Cell Inhibition (Allergy Models) [3]	Bone Marrow-Derived Mast Cells (BMMCs)	IC ₅₀ = ~1.42 μM	Inhibition of β-hexosaminidase release (degranulation).
	Bone Marrow-Derived Mast Cells (BMMCs)	IC ₅₀ = ~1.10 - 1.24 μM	Inhibition of pro-inflammatory cytokine secretion (TNF-α, IL-6).
Cardiomyocyte Maturation [4]	Human Pluripotent Stem Cell-Derived Cardiomyocytes (hPSC-CMs)	0.5 - 2 μM for 12 days	Improved sarcomere organization, increased mitochondrial content, and enhanced gene expression.
PINK1 Kinase Inhibition [6]	Recombinant Insect PINK1 (Kinase Glo Assay)	IC ₅₀ = ~65 μM	Inhibition of ATP hydrolysis; less potent than other screened inhibitors.

Key Interpretations from the Data:

- **Potency vs. Proliferation:** The lowest effective concentrations (nanomolar range) are often observed in cytotoxicity assays against sensitive hematological cancer lines like MV4-11, reflecting the compound's primary design as an anti-proliferative agent.
- **Functional vs. Phenotypic Assays:** Achieving specific phenotypic changes, such as cardiomyocyte maturation, requires sustained treatment (days) at low micromolar concentrations rather than acute high-dose exposure.
- **Pathway-Specific Inhibition:** Direct on-target effects, like inhibition of Histone H3 phosphorylation (a marker for Aurora B activity), can be achieved with short-term treatment at around **1-2 μM** .

Detailed Experimental Protocols

1. Anti-Proliferative Assay (MTT) in Cancer Cell Lines

This protocol is adapted from data sheets and research papers [1] [2] [5].

- **Principle:** Measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by metabolically active cells, which serves as a proxy for cell viability and proliferation.
- **Cell Lines:** MV4-11, A2780, HCT116, HeLa, MCF7, etc.
- **Reagents:**
 - CYC116 stock solution (e.g., 10 mM in DMSO)
 - Complete cell culture medium
 - MTT reagent (5 mg/mL in PBS, filter-sterilized)
 - Phosphate-Buffered Saline (PBS)
 - DMSO
- **Procedure:**
 - **Cell Seeding:** Seed cells into 96-well plates at a density optimized for the cell line's doubling time (e.g., 3,000-10,000 cells/well). Incubate overnight at 37°C to allow cell attachment.
 - **Compound Treatment:** Prepare a 3-fold serial dilution of CYC116 in culture medium. The final DMSO concentration should be kept constant and low (e.g., $\leq 0.1\%$) across all wells, including vehicle controls. Add the treatments to the cells in triplicate.
 - **Incubation:** Incubate the plates for **72 or 96 hours** at 37°C in a 5% CO₂ incubator.
 - **MTT Development:** Remove the medium and gently wash cells with PBS. Add MTT solution (20 μL /well) and incubate for **3-4 hours** in the dark at 37°C.
 - **Solubilization:** Carefully remove the MTT solution. Solubilize the formed formazan crystals by adding **200 μL /well of DMSO** and agitating the plate.
 - **Absorbance Measurement:** Measure the absorbance at **540 nm** using a plate reader. The IC₅₀ value can be determined using curve-fitting software.

2. Mast Cell Degranulation Assay (β -Hexosaminidase Release)

This protocol is derived from the foundational study on CYC116's anti-allergic effects [3].

- **Principle:** Measures the release of the secretory granule enzyme β -hexosaminidase upon IgE-mediated activation of mast cells, a key marker of degranulation in type 1 hypersensitivity.
- **Cell System:** Bone Marrow-Derived Mast Cells (BMMCs) from mice, sensitized with DNP-specific IgE.
- **Reagents:**
 - CYC116
 - Tyrode buffer (20 mM HEPES, pH 7.4, 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5.6 mM glucose, 0.1% BSA)
 - DNP-Human Serum Albumin (DNP-HSA) antigen
 - IgE sensitization medium
 - Lysis buffer (e.g., 0.1% Triton X-100)
- **Procedure:**
 - **Cell Preparation & Sensitization:** Culture BMMCs for 4-6 weeks. Sensitize cells with **50 ng/mL DNP-specific IgE** overnight.
 - **Pre-treatment:** Wash sensitized cells and resuspend in Tyrode buffer. Pre-treat cells with CYC116 or vehicle for **30 minutes**.
 - **Activation:** Stimulate cells with **50 ng/mL DNP-HSA** for **15 minutes** to trigger degranulation.
 - **Sample Collection:** Centrifuge cells to separate supernatants (released enzyme) from cell pellets. Lyse the cell pellets to measure total enzyme content.
 - **Enzyme Activity Measurement:** Incubate supernatant and lysate samples with substrate (e.g., p-nitrophenyl N-acetyl- β -D-glucosaminide) in citrate buffer. Stop the reaction with an alkaline solution (e.g., 0.2 M Glycine, pH 10.7).
 - **Data Analysis:** Measure absorbance at 405 nm. Calculate the **percentage of degranulation** as: (Released β -hexosaminidase / Total β -hexosaminidase) \times 100.

3. Cardiomyocyte Maturation Protocol

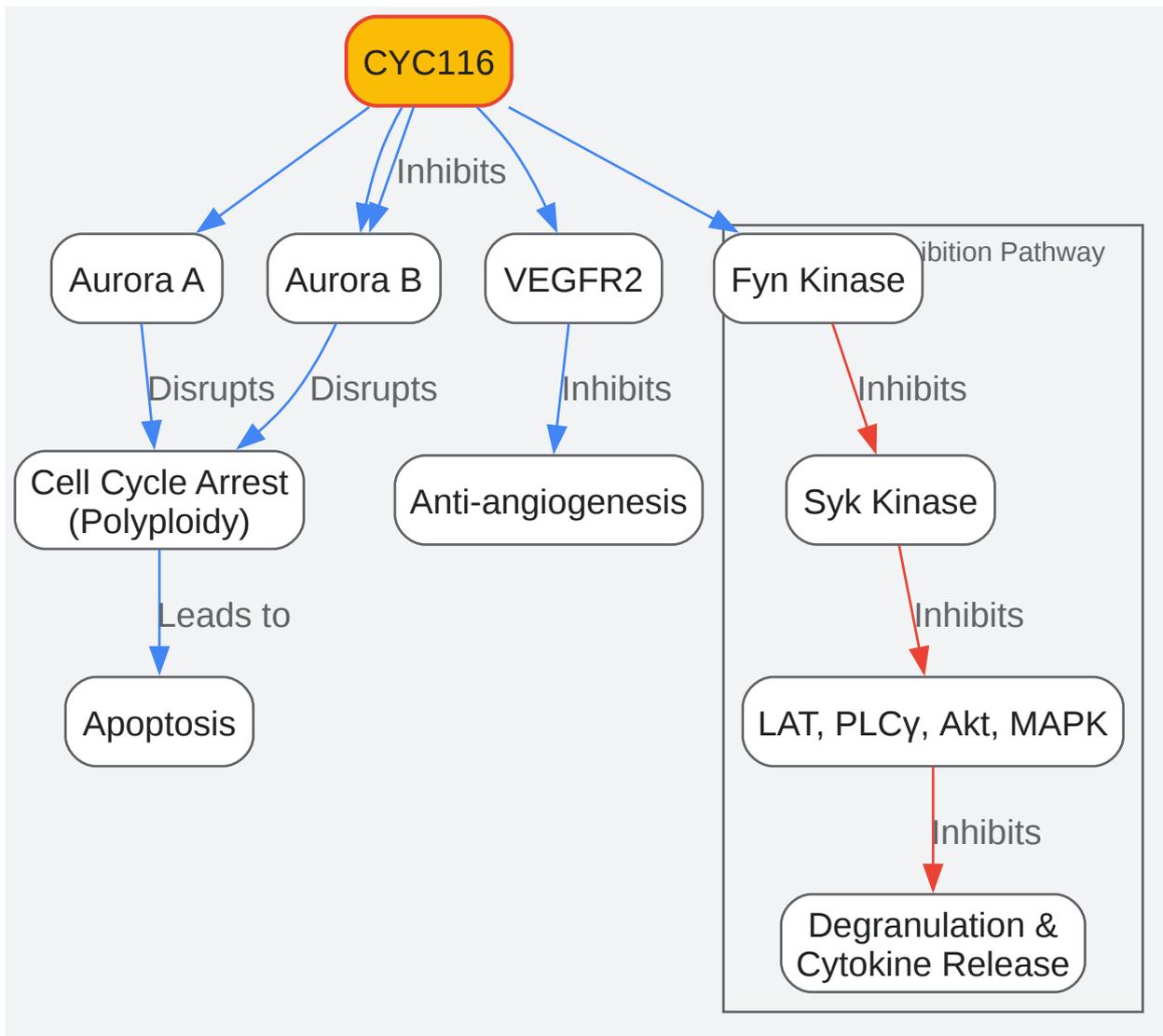
This protocol is based on the work demonstrating CYC116's role in enhancing hPSC-CM maturity [4].

- **Principle:** Chronic inhibition of Aurora kinases arrests the cell cycle, which is a hallmark of cardiomyocyte maturation, leading to structural and functional improvements.
- **Cell System:** Human Pluripotent Stem Cell-Derived Cardiomyocytes (hPSC-CMs).
- **Reagents:**
 - CYC116
 - Maintenance medium (RPMI 1640 with B27 supplement)
 - Matrigel-coated plates
- **Procedure:**

- **Differentiation & Re-plating:** Differentiate hPSCs into cardiomyocytes using established methods. On day 12 post-differentiation, dissociate and re-plate hPSC-CMs onto Matrigel-coated plates at a high density (~400,000 cells/well of a 12-well plate).
 - **Compound Treatment:** After 48 hours (to allow for recovery), add CYC116 to the maintenance medium at a final concentration of **0.5 - 2 μ M**. Refresh the medium containing the compound **every other day**.
 - **Treatment Duration:** Maintain the cells in the presence of CYC116 for an extended period, typically **8-12 days**, to observe significant maturation effects.
 - **Endpoint Analysis:**
 - **Gene Expression:** qRT-PCR for maturity markers (e.g., MYH6, MYH7, TNNT2).
 - **Structural Analysis:** Immunofluorescence staining for sarcomeric proteins (e.g., α -actinin) to measure sarcomere length and organization.
 - **Functional Analysis:** Measure mitochondrial content (mtDNA analysis) and contractility.
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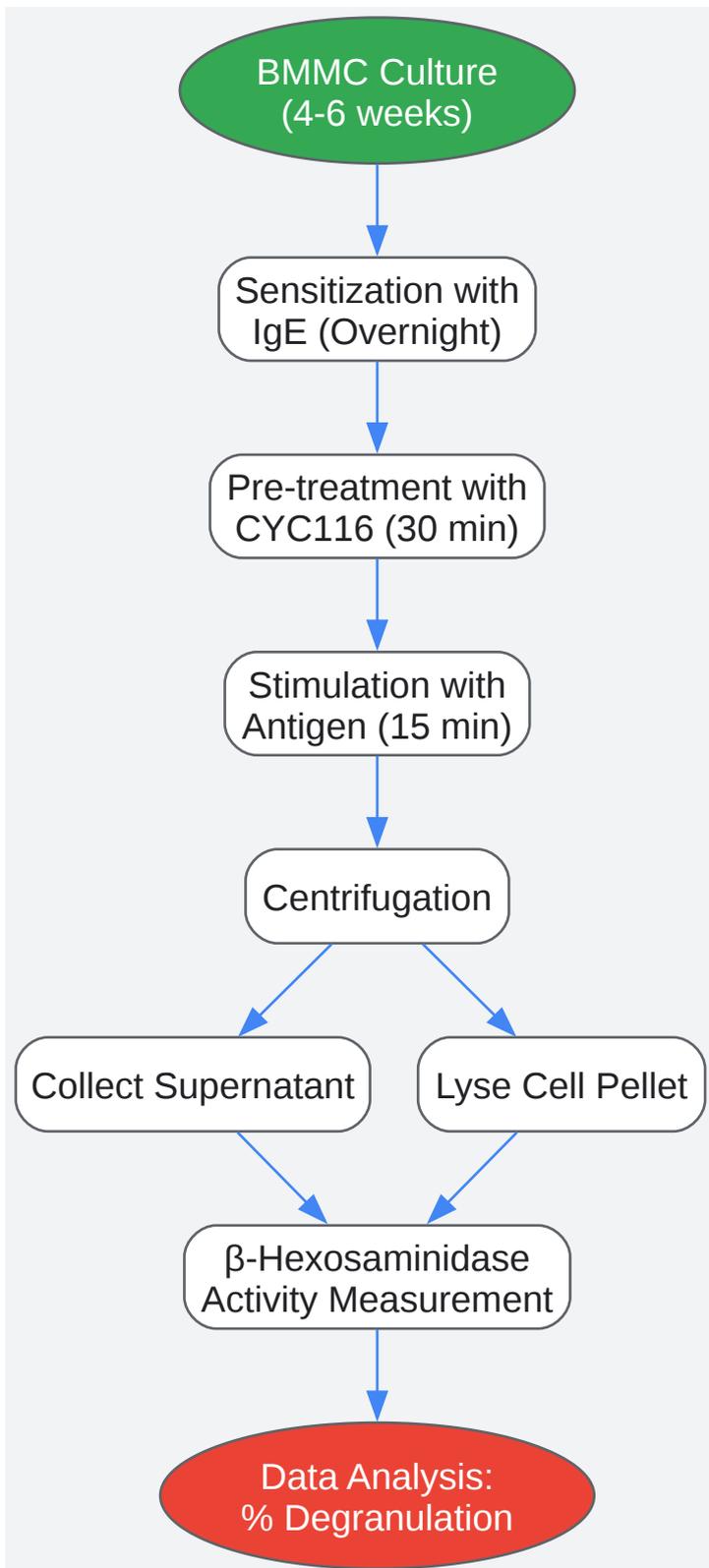
Signaling Pathways and Experimental Workflow

1. CYC116 Signaling Pathways and Cellular Effects



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2. Experimental Workflow for Mast Cell Degranulation Assay



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Critical Considerations for Researchers

- **Solvent and Vehicle Controls:** CYC116 is typically dissolved in DMSO. It is crucial to include a vehicle control (DMSO at the same final concentration as in treated samples) in every experiment. The final DMSO concentration should be kept as low as possible (e.g., 0.1% v/v) to avoid cellular toxicity.
- **Stability and Storage:** Store stock solutions of CYC116 at **-80°C** and avoid repeated freeze-thaw cycles. Use fresh DMSO for solubilization, as moisture-absorbing DMSO can reduce solubility [2].
- **Assay Duration and Kinetics:** The required concentration is highly dependent on incubation time. Acute kinase inhibition (e.g., Histone H3 phosphorylation) can be seen in hours, while anti-proliferative or phenotypic effects require days of continuous exposure.
- **Cell Type Variability:** Always conduct preliminary dose-response curves when using a new cell line, as potency can vary significantly (e.g., IC₅₀ of 34 nM in MV4-11 vs. >600 nM in other lines).

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To cite this document: Smolecule. [CYC116 in vitro assay concentration range]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b524692#cyc116-in-vitro-assay-concentration-range>]

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